molecular formula C9H8O4 B6593565 2,5-Dihydroxycinnamic acid CAS No. 636-01-1

2,5-Dihydroxycinnamic acid

Cat. No.: B6593565
CAS No.: 636-01-1
M. Wt: 180.16 g/mol
InChI Key: JXIPYOZBOMUUCA-DAFODLJHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

2,5-Dihydroxycinnamic acid, a hydroxycinnamic acid derivative , primarily targets receptor protein-tyrosine kinase (EC 2.7.10.1) . This enzyme plays a crucial role in many cellular processes, including cell growth and differentiation, metabolism, and cell cycle regulation .

Mode of Action

As an inhibitor of receptor protein-tyrosine kinase, this compound interferes with the action of this enzyme . By inhibiting the kinase activity, it can prevent the phosphorylation of tyrosine residues in proteins, a key step in signal transduction pathways. This can lead to changes in cellular processes controlled by these pathways .

Biochemical Pathways

Given its role as a protein-tyrosine kinase inhibitor, it likely impacts pathways involving tyrosine phosphorylation . These pathways can include those related to cell growth and differentiation, metabolism, and cell cycle regulation .

Pharmacokinetics

Like other hydroxycinnamic acids, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes regulated by protein-tyrosine kinases. Potential effects could include changes in cell growth and differentiation, alterations in metabolic processes, and impacts on cell cycle regulation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target

Biochemical Analysis

Biochemical Properties

2,5-Dihydroxycinnamic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to inhibit the activity of receptor protein-tyrosine kinases (EC 2.7.10.1), which are enzymes involved in the regulation of various cellular processes . This inhibition can affect cell signaling pathways and has potential therapeutic implications. Additionally, this compound interacts with other biomolecules such as antioxidants, contributing to its role in reducing oxidative stress .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of enzymes involved in glycolipid metabolism, thereby affecting glucose and lipid metabolism . This compound also exhibits anti-inflammatory and antioxidant properties, which can protect cells from oxidative damage and inflammation . These effects are particularly relevant in the context of skin disorders and other inflammatory conditions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It inhibits receptor protein-tyrosine kinases by interfering with their activity, which can lead to changes in cell signaling pathways and gene expression . Additionally, this compound can modulate the activity of other enzymes involved in metabolic pathways, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can be influenced by factors such as light and temperature . Long-term exposure to this compound has been observed to have sustained effects on cellular functions, including prolonged antioxidant and anti-inflammatory activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exhibit beneficial effects such as antioxidant and anti-inflammatory activities. At higher doses, it can lead to toxic or adverse effects, including potential damage to cellular structures and disruption of metabolic processes . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids and phenylpropanoids . This compound interacts with enzymes such as receptor protein-tyrosine kinases and other metabolic enzymes, influencing metabolic flux and metabolite levels . These interactions play a crucial role in its biochemical and pharmacological activities.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . The compound’s distribution is also influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

This compound is localized in various subcellular compartments, where it exerts its biochemical effects. It can be directed to specific organelles through targeting signals and post-translational modifications . This subcellular localization is essential for its activity and function, as it allows the compound to interact with specific biomolecules and enzymes within the cell.

Preparation Methods

2,5-Dihydroxycinnamic acid is typically synthesized through the Elbs persulfate oxidation of o-coumaric acid . This method involves the use of persulfate as an oxidizing agent under specific reaction conditions to yield the desired product. Industrial production methods for this compound are not extensively documented, but the Elbs persulfate oxidation remains a standard laboratory procedure for its synthesis.

Chemical Reactions Analysis

2,5-Dihydroxycinnamic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the hydroxyl groups. Common reagents used in these reactions include oxidizing agents like persulfates and reducing agents such as sodium borohydride.

Scientific Research Applications

2,5-Dihydroxycinnamic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

2,5-Dihydroxycinnamic acid is similar to other hydroxycinnamic acids such as:

Properties

IUPAC Name

(E)-3-(2,5-dihydroxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIPYOZBOMUUCA-DAFODLJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C=CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)/C=C/C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001030505
Record name 2,5-Dihydroxycinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001030505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38489-67-7, 636-01-1
Record name 2,5-Dihydroxycinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038489677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dihydroxycinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001030505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-DIHYDROXYCINNAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EHK92QE99
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dihydroxycinnamic acid
Reactant of Route 2
Reactant of Route 2
2,5-Dihydroxycinnamic acid
Reactant of Route 3
Reactant of Route 3
2,5-Dihydroxycinnamic acid
Reactant of Route 4
Reactant of Route 4
2,5-Dihydroxycinnamic acid
Reactant of Route 5
2,5-Dihydroxycinnamic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,5-Dihydroxycinnamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.